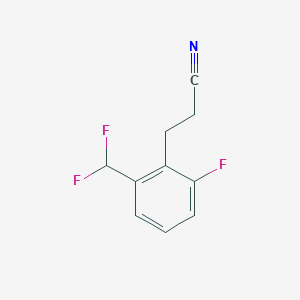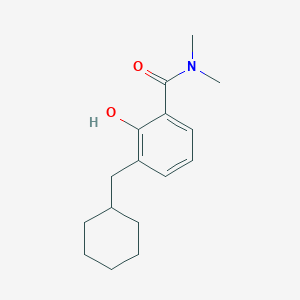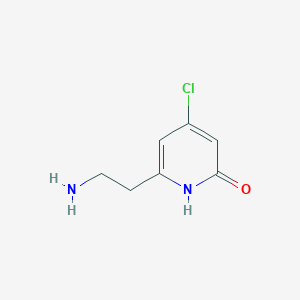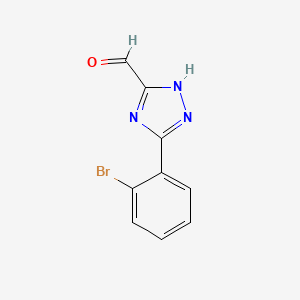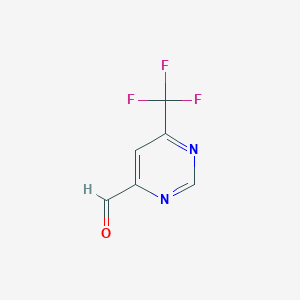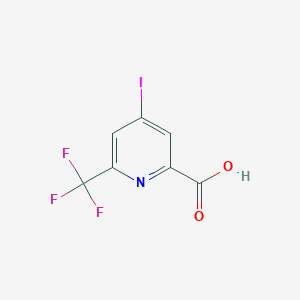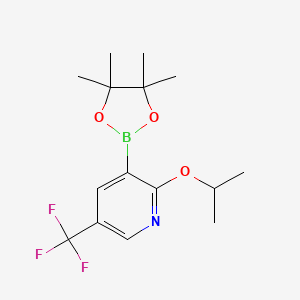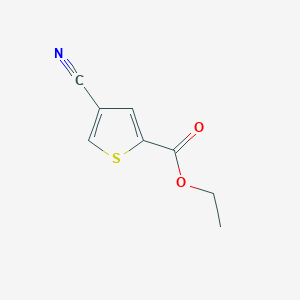![molecular formula C16H23Cl2N3O3 B14853761 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride CAS No. 109882-26-0](/img/structure/B14853761.png)
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is related to bendamustine, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound’s structure includes a benzimidazole ring, an active nitrogen mustard fragment, and a butanoic acid residue, making it a bifunctional alkylating agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride involves multiple steps. The process typically starts with the preparation of the benzimidazole ring, followed by the introduction of the chloroethyl and hydroxyethyl groups. The final step involves the addition of the butanoic acid residue. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required standards for pharmaceutical use.
化学反応の分析
Types of Reactions
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds.
科学的研究の応用
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a research tool in cell biology.
Medicine: Investigated for its potential therapeutic applications, particularly in oncology, due to its structural similarity to bendamustine.
Industry: Utilized in the development of new pharmaceutical formulations and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride involves its ability to form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
類似化合物との比較
Similar Compounds
Bendamustine: A chemotherapeutic agent with a similar structure and mechanism of action.
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: A nitrogen mustard derivative with similar therapeutic applications.
Uniqueness
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring and a butanoic acid residue differentiates it from other alkylating agents, potentially offering unique therapeutic benefits and applications in scientific research.
特性
CAS番号 |
109882-26-0 |
|---|---|
分子式 |
C16H23Cl2N3O3 |
分子量 |
376.3 g/mol |
IUPAC名 |
4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O3.ClH/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23;/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23);1H |
InChIキー |
CMDTXTTWIOBHQU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)

